molecular formula C13H15F3N2O2 B12031930 [(E)-2-methylbutylideneamino] N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 623940-65-8

[(E)-2-methylbutylideneamino] N-[3-(trifluoromethyl)phenyl]carbamate

Cat. No.: B12031930
CAS No.: 623940-65-8
M. Wt: 288.27 g/mol
InChI Key: WUIGTLLCACQOSD-CAOOACKPSA-N
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Description

[(E)-2-methylbutylideneamino] N-[3-(trifluoromethyl)phenyl]carbamate is an organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-methylbutylideneamino] N-[3-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 2-methylbutylideneamine with N-[3-(trifluoromethyl)phenyl]carbamate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

[(E)-2-methylbutylideneamino] N-[3-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

[(E)-2-methylbutylideneamino] N-[3-(trifluoromethyl)phenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(E)-2-methylbutylideneamino] N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, contributing to its overall efficacy.

Properties

CAS No.

623940-65-8

Molecular Formula

C13H15F3N2O2

Molecular Weight

288.27 g/mol

IUPAC Name

[(E)-2-methylbutylideneamino] N-[3-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C13H15F3N2O2/c1-3-9(2)8-17-20-12(19)18-11-6-4-5-10(7-11)13(14,15)16/h4-9H,3H2,1-2H3,(H,18,19)/b17-8+

InChI Key

WUIGTLLCACQOSD-CAOOACKPSA-N

Isomeric SMILES

CCC(C)/C=N/OC(=O)NC1=CC=CC(=C1)C(F)(F)F

Canonical SMILES

CCC(C)C=NOC(=O)NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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